

theoretical studies of 1,3-Dimethylimidazolium Chloride ionic liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylimidazolium Chloride

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An In-depth Technical Guide to the Theoretical Studies of **1,3-Dimethylimidazolium Chloride** Ionic Liquid

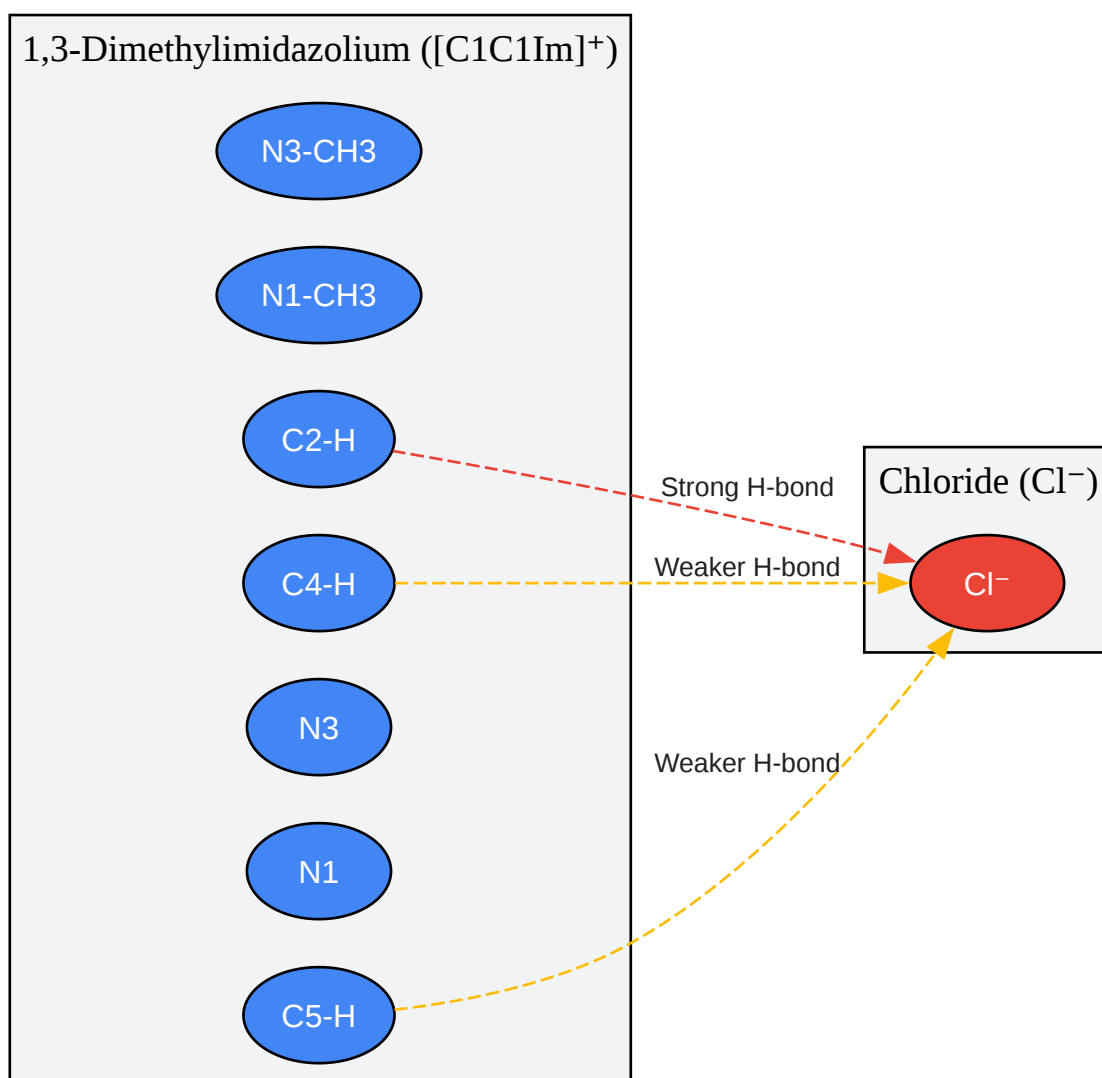
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies performed on the ionic liquid **1,3-Dimethylimidazolium Chloride** ([C1C1Im][Cl]). Ionic liquids are a class of salts with low melting points, and their unique properties make them promising candidates for various applications, including as solvents in drug delivery systems and synthesis. Understanding their behavior at a molecular level through theoretical studies is crucial for their rational design and application.

Molecular Structure and Interactions

1,3-Dimethylimidazolium chloride is composed of a 1,3-dimethylimidazolium cation ([C1C1Im]⁺) and a chloride anion (Cl⁻). The structure of the cation features a five-membered imidazolium ring with methyl groups attached to the two nitrogen atoms. Theoretical studies, primarily using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have elucidated the geometric and electronic structure of this ionic liquid.^{[1][2][3]}

A key feature of [C1C1Im][Cl] is the significant hydrogen bonding between the cation and the anion.^{[4][5]} The acidic protons on the imidazolium ring, particularly the one at the C2 position, form strong hydrogen bonds with the chloride anion. These interactions are fundamental to the structure and properties of the ionic liquid in both the gas and condensed phases.



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Key intermolecular interactions in [C1C1Im][Cl].

Computational Methodologies

A multi-scale approach is often employed to study ionic liquids like [C1C1Im][Cl], combining high-level quantum mechanical calculations for small systems with classical molecular dynamics simulations for bulk properties.^{[1][2]}

Quantum Chemical Calculations

Experimental Protocol:

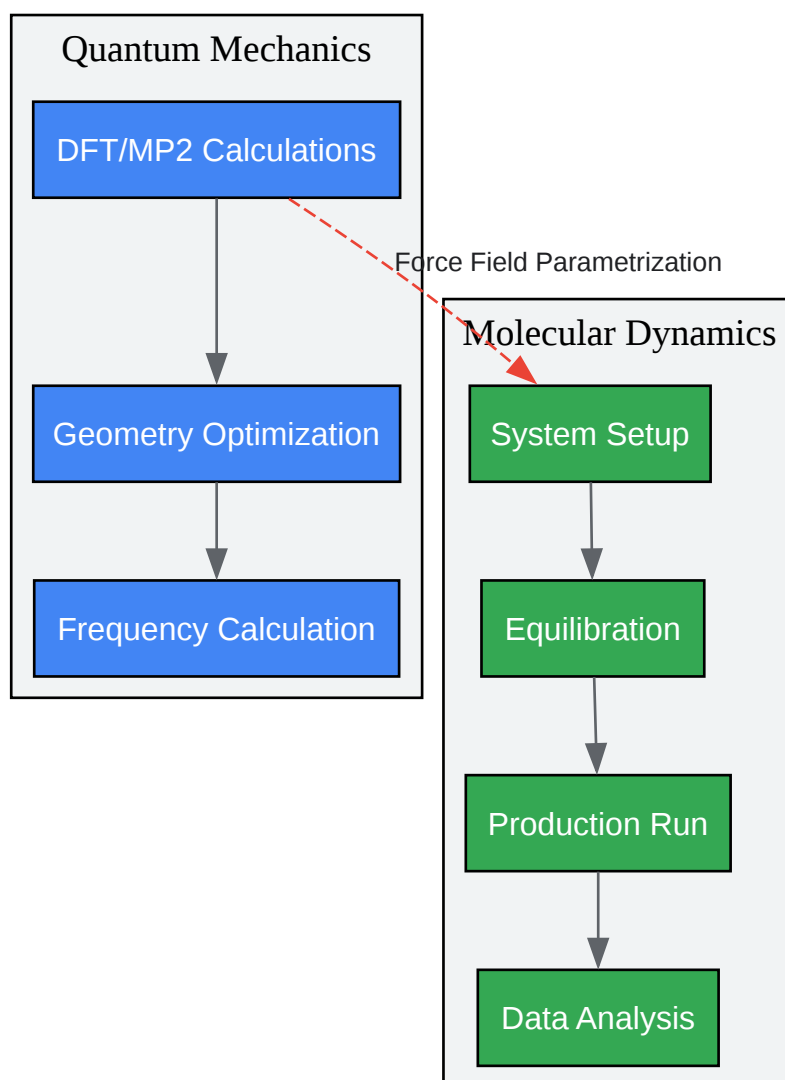
- Objective: To determine the optimized geometry, electronic structure, and vibrational frequencies of single ion pairs or small clusters of [C1C1Im][Cl].
- Software: Gaussian 98/03, or similar quantum chemistry packages.[4]
- Methods:
 - Density Functional Theory (DFT) with functionals such as B3LYP, BP86, BLYP, and PBE. [4]
 - Second-order Møller–Plesset perturbation theory (MP2).[1][2]
- Basis Set: 6-31+G** is a commonly used basis set for these types of calculations.[4]
- Procedure:
 - Construct the initial geometry of the [C1C1Im][Cl] ion pair.
 - Perform a geometry optimization to find the minimum energy structure.
 - Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.[4]

Molecular Dynamics Simulations

Experimental Protocol:

- Objective: To study the bulk properties of liquid [C1C1Im][Cl], including its structure, dynamics, and thermodynamics.
- Software: DL_POLY, GROMACS, or other molecular dynamics packages.[6]
- Force Fields: OPLS/AMBER-like force fields, such as the CL&P force field, are often employed.[6]
- Procedure:
 - System Setup: Create an initial low-density configuration of a specific number of ion pairs (e.g., 700) in a simulation box using software like Packmol.[6]

- Equilibration:
 - Perform an energy minimization of the initial structure.
 - Gradually heat the system to the desired temperature (e.g., 400 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
 - Equilibrate the system under the NpT (constant number of particles, pressure, and temperature) ensemble at the target temperature and pressure (e.g., 1 atm) for a sufficient time (e.g., 25 ns) to reach a stable density.[\[6\]](#)
- Production Run: After equilibration, continue the simulation under the NpT or NVT ensemble to collect data for analysis.
- Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (RDFs), diffusion coefficients, and density.



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General workflow for theoretical studies of ionic liquids.

Quantitative Data

The following tables summarize key quantitative data obtained from theoretical studies of [C1C1Im][Cl].

Table 1: Optimized Geometries of the [C1C1Im][Cl] Ion Pair

Parameter	DFT	MP2
Bond Lengths (Å)		
C2-H...Cl ⁻ distance	~2.1	~2.0
Bond Angles (degrees)		
N1-C2-N3	~108	~108

Note: The exact values can vary depending on the specific functional and basis set used. The values presented are representative.

Table 2: Harmonic Vibrational Frequencies (cm⁻¹)

Vibrational Mode	DFT	MP2
C-H stretching (imidazolium ring)	3000-3200	3000-3200
C-H stretching (methyl groups)	2900-3000	2900-3000
Ring deformation modes	1400-1600	1400-1600

Note: A good linear correlation is observed between the vibrational frequencies calculated with DFT and MP2 methods.[\[2\]](#)

Table 3: Bulk Liquid Properties from Molecular Dynamics Simulations

Property	Value	Conditions
Density	~1.12 g/cm ³	438 K
Cation-Anion Radial Distribution Function (g(r)) peak	~3.5 Å	438 K

Note: These values are from Car-Parrinello Molecular Dynamics (CPMD) simulations.[\[4\]](#)[\[5\]](#)

Conclusion

Theoretical studies provide invaluable insights into the molecular-level structure and interactions of **1,3-Dimethylimidazolium Chloride**. The combination of quantum mechanical calculations and molecular dynamics simulations allows for a comprehensive understanding of this ionic liquid, from the properties of individual ion pairs to the behavior of the bulk liquid. This knowledge is essential for the targeted design of ionic liquids for specific applications in research, drug development, and industry. The methodologies and data presented in this guide serve as a foundational resource for professionals working with or studying this important class of materials.

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- To cite this document: BenchChem. [theoretical studies of 1,3-Dimethylimidazolium Chloride ionic liquid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1248938#theoretical-studies-of-1-3-dimethylimidazolium-chloride-ionic-liquid>]

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